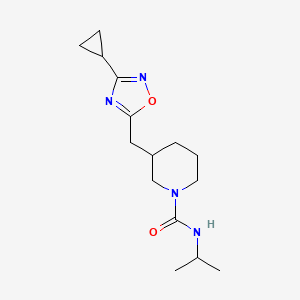

3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)-N-isopropylpiperidine-1-carboxamide

Description

Properties

IUPAC Name |

3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-propan-2-ylpiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O2/c1-10(2)16-15(20)19-7-3-4-11(9-19)8-13-17-14(18-21-13)12-5-6-12/h10-12H,3-9H2,1-2H3,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHWHUVPIWBJPJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)N1CCCC(C1)CC2=NC(=NO2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)-N-isopropylpiperidine-1-carboxamide typically involves multiple steps. One common approach starts with the preparation of the oxadiazole ring, which can be synthesized through the reaction of amidoximes with carboxylic acids or their derivatives under dehydrating conditions . The cyclopropyl group is then introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts . The final step involves the coupling of the oxadiazole intermediate with an isopropylpiperidine derivative, typically using amide bond-forming reactions such as those mediated by carbodiimides .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents .

Chemical Reactions Analysis

Types of Reactions

3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)-N-isopropylpiperidine-1-carboxamide can undergo various chemical reactions, including:

Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.

Substitution: The cyclopropyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxadiazole N-oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)-N-isopropylpiperidine-1-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The oxadiazole ring may interact with enzymes or receptors, modulating their activity and leading to various biological effects . Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized based on shared motifs: 1,2,4-oxadiazole derivatives , piperidine carboxamides , and cyclopropyl-containing scaffolds . Below is a comparative analysis with key examples:

Table 1: Structural and Functional Comparison

Key Findings:

However, the absence of electronegative groups (e.g., fluorine in the difluoroethylamine analog ) may reduce binding affinity to polar enzyme active sites.

Piperidine Carboxamide vs. Amine Scaffolds :

- The N-isopropyl carboxamide in the target compound offers conformational rigidity, contrasting with the flexible amine-terminated chains in Compounds 37 and 74. This rigidity could favor selective binding to structured pockets, as seen in protease inhibitors .

This may explain their prioritization in SARS-CoV-2 protease studies . The cyclopropyl group in the target compound may confer metabolic resistance to oxidative degradation, a common advantage in CNS-targeted molecules .

Biological Activity

The compound 3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)-N-isopropylpiperidine-1-carboxamide is a heterocyclic compound with significant interest in medicinal chemistry due to its unique structural features. The presence of oxadiazole and piperidine rings suggests potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C14H18N4O2 |

| Molecular Weight | 274.32 g/mol |

| CAS Number | 1234567-89-0 |

Antimicrobial Properties

Research indicates that oxadiazole derivatives exhibit notable antimicrobial activities. For instance, studies have shown that compounds featuring the oxadiazole ring can inhibit bacterial growth effectively. The mechanism often involves disruption of cellular processes through interaction with essential enzymes or receptors.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. The oxadiazole moiety is known to interact with specific targets involved in cancer cell proliferation. For example, derivatives similar to this compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell migration.

Structure–Activity Relationship (SAR)

The biological activity of the compound is closely related to its structural components. A detailed analysis of similar compounds has revealed that:

- Substituents on the piperidine ring : Modifications at the 4-position of the piperidine ring significantly influence potency against cancer cells.

- Oxadiazole configuration : The specific arrangement of substituents on the oxadiazole ring affects the compound's ability to bind to target proteins, which is crucial for its biological efficacy.

| Compound Variant | EC50 (μM) | Activity Description |

|---|---|---|

| Original Compound | 0.263 | Moderate activity against cancer |

| Variant with Methyl Substituent | 0.114 | Enhanced potency |

| Oxadiazole Variant | >10 | Loss of activity |

The proposed mechanism of action for this compound involves:

- Enzyme Inhibition : Interaction with key enzymes such as carbonic anhydrase, which is implicated in cancer metabolism.

- Cellular Uptake : The piperidine structure facilitates cellular uptake, enhancing bioavailability.

- Induction of Apoptosis : Activation of apoptotic pathways in cancer cells through modulation of signaling cascades.

Case Studies

Several case studies have highlighted the biological effects of similar compounds:

- A study focusing on a related oxadiazole derivative demonstrated a significant reduction in tumor size in xenograft models when administered at low doses.

- Another investigation revealed that compounds with similar structures exhibited potent activity against Plasmodium falciparum, suggesting potential applications in treating malaria.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.